(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a heterocyclic compound that contains both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the reaction of 2-aminopyridine with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper complexes, and solvents such as ethanol or dimethylformamide (DMF) are often employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential bioactivity. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and conductive polymers. Its unique structural properties make it suitable for applications in electronic devices and sensors .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine, share structural similarities with (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde also contain the thiophene ring and exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its unique combination of pyridine and thiophene rings, which imparts distinct electronic and structural properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-10(8-4-1-2-6-13-8)14-16-11(15)9-5-3-7-17-9/h1-7H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDHSSKOHJPZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=CS2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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